molecular formula C17H17ClFN3O B509561 (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine CAS No. 879590-18-8

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine

Cat. No.: B509561
CAS No.: 879590-18-8
M. Wt: 333.8g/mol
InChI Key: UJWAKJRRFOINOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-chloro-2-nitroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-[4-(2-chlorobenzoyl)piperazin-1-yl]phenyl)amine
  • (5-Chloro-2-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl)amine
  • (5-Chloro-2-[4-(2-bromobenzoyl)piperazin-1-yl]phenyl)amine

Uniqueness

What sets (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine apart from similar compounds is the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-12-5-6-16(15(20)11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWAKJRRFOINOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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